3-Chloro-4-(4-methylpyridin-3-yl)aniline
Description
3-Chloro-4-(4-methylpyridin-3-yl)aniline is a substituted aniline derivative characterized by a chloro group at the 3-position and a 4-methylpyridinyl group at the 4-position of the benzene ring. This structural motif enhances its utility as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antitumor agents. The methylpyridinyl moiety contributes to its unique electronic and steric properties, influencing both reactivity and biological interactions.
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-chloro-4-(4-methylpyridin-3-yl)aniline |
InChI |
InChI=1S/C12H11ClN2/c1-8-4-5-15-7-11(8)10-3-2-9(14)6-12(10)13/h2-7H,14H2,1H3 |
InChI Key |
LONCGMVQABCQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
3-Chloro-4-(3-fluorobenzyloxy)aniline (CAS: 202197-26-0) Structure: Features a 3-fluorobenzyloxy group at the 4-position. Applications: Intermediate in Lapatinib synthesis; melting point 78–82°C, boiling point 388°C (predicted) .
3-Chloro-4-(4-chlorophenoxy)aniline Structure: Contains a 4-chlorophenoxy substituent. Applications: Used in hybrid drug synthesis (e.g., sarcosine-aniline hybrids) for antimalarial activity. Biological Activity: ED50 = 3.61 mg/kg (alone) vs. 6.49 mg/kg for its sarcosine hybrid, indicating higher potency than the hybrid . Comparison: The chlorophenoxy group confers higher polarity (evidenced by TLC mobility) compared to methylpyridinyl, affecting solubility and pharmacokinetics .
3-Chloro-4-((5-chloropyridin-2-yl)oxy)aniline Structure: Includes a pyridinyloxy group. Comparison: The pyridinyloxy group introduces hydrogen-bonding capabilities, differing from the direct methylpyridinyl linkage, which may alter target selectivity.
3-Chloro-4-(3,4-dichlorophenoxy)aniline Structure: Dichlorophenoxy substituent at the 4-position. Applications: Incorporated into quinazoline scaffolds as EGFR/HER2 inhibitors. Synthesis: Prepared via catalytic hydrogenation, highlighting differences in synthetic accessibility compared to reductive amination routes used for methylpyridinyl analogs .
Table 1: Comparative Data for Selected Aniline Derivatives
Key Observations:
- Polarity and Solubility: Compounds with oxygen-containing substituents (e.g., phenoxy, benzyloxy) exhibit higher polarity than methylpyridinyl analogs, as demonstrated by TLC mobility .
- Biological Potency: 3-Chloro-4-(4-chlorophenoxy)aniline shows superior antimalarial activity (ED50 = 3.61 mg/kg) compared to its hybrid derivatives, suggesting that bulky substituents may reduce efficacy .
- Synthetic Flexibility : Methylpyridinyl derivatives may offer advantages in modular synthesis due to the stability of pyridine rings under diverse reaction conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
